![molecular formula C16H18N2O4 B2660741 Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate CAS No. 726159-67-7](/img/structure/B2660741.png)
Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate, also known as Fmoc-Lys(Mtt)-OH, is a synthetic compound used in peptide synthesis. It is a protected form of lysine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes in the body. Fmoc-Lys(Mtt)-OH is widely used in scientific research to study the structure and function of proteins, as well as to develop new drugs and therapies.
Mecanismo De Acción
The mechanism of action of Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH is based on its ability to mimic the structure and function of natural proteins. It can bind to specific receptors on the surface of cells and trigger a cascade of biochemical reactions that regulate various cellular processes. Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH can also inhibit the activity of enzymes that are involved in the progression of diseases, such as cancer and Alzheimer's disease.
Biochemical and Physiological Effects
Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH has several biochemical and physiological effects on the body. It can enhance the activity of immune cells, such as T-cells and B-cells, which play a crucial role in fighting infections and diseases. Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH can also stimulate the production of growth hormones, which are essential for the growth and development of tissues and organs in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH in lab experiments include its high purity, stability, and compatibility with various solvents and reagents. It is also readily available and relatively inexpensive compared to other building blocks used in peptide synthesis. However, the limitations of Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH include its low solubility in water and its potential toxicity to cells at high concentrations.
Direcciones Futuras
There are several future directions for the use of Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH in scientific research. One potential direction is the development of new drugs and therapies that target specific diseases, such as cancer and autoimmune disorders. Another direction is the use of Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH in the synthesis of longer peptides and proteins that have potential applications in biotechnology and medicine. Additionally, the development of new methods for the synthesis and purification of Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH involves several steps, starting with the protection of lysine with the Fmoc group. The amino group of lysine is then protected with the Mtt group, and the resulting compound is purified through various chromatographic techniques. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH is primarily used in peptide synthesis, where it serves as a building block for the synthesis of longer peptides and proteins. It is also used in the development of new drugs and therapies, as it can mimic the structure and function of natural proteins. Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH is commonly used in the synthesis of peptides that target cancer cells, infectious diseases, and autoimmune disorders.
Propiedades
IUPAC Name |
methyl 4-[3-(furan-2-ylmethylamino)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-21-16(20)12-4-6-13(7-5-12)18-15(19)8-9-17-11-14-3-2-10-22-14/h2-7,10,17H,8-9,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGIQGLPTIEQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCNCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-Dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-amine;dihydrochloride](/img/structure/B2660659.png)
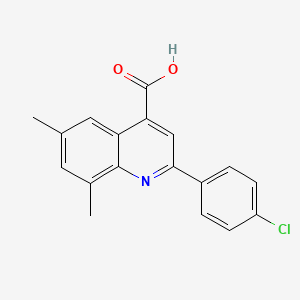
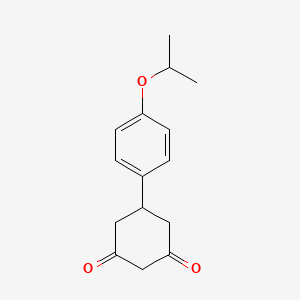
![N-[1-[4-(Trifluoromethoxy)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2660662.png)
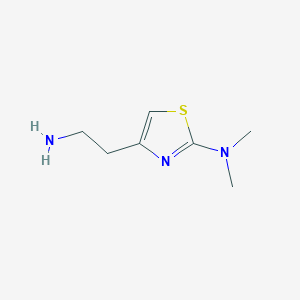
![N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2660666.png)
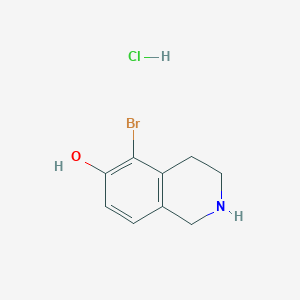
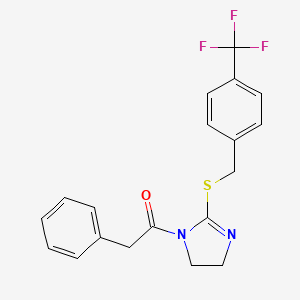
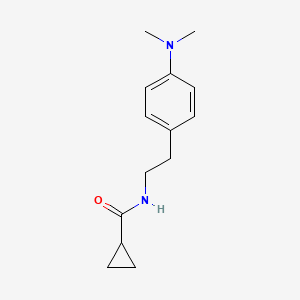
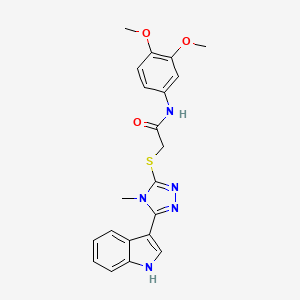

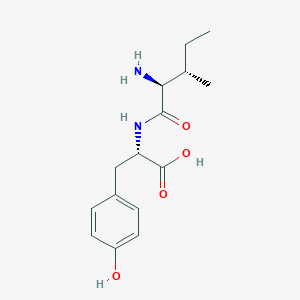
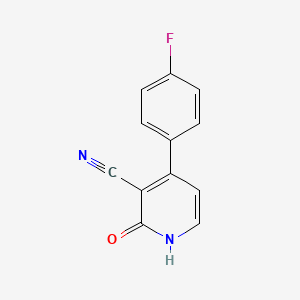
![1-(Furan-2-ylmethyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2660681.png)